N-[(1-Methyl-4-phenylpiperidin-4-yl)methyl]prop-2-enamide
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Overview
Description
N-[(1-Methyl-4-phenylpiperidin-4-yl)methyl]prop-2-enamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a phenyl group and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Methyl-4-phenylpiperidin-4-yl)methyl]prop-2-enamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1-methyl-4-phenylpiperidine.
Introduction of the Prop-2-enamide Group: The prop-2-enamide group can be introduced via a reaction between the piperidine derivative and acryloyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Methyl-4-phenylpiperidin-4-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield ketones or carboxylic acids.
Reduction: May yield primary or secondary amines.
Substitution: May yield halogenated or alkylated derivatives.
Scientific Research Applications
N-[(1-Methyl-4-phenylpiperidin-4-yl)methyl]prop-2-enamide has several scientific research applications, including:
Medicinal Chemistry: As a potential lead compound for the development of new pharmaceuticals.
Pharmacology: For studying receptor binding and activity.
Biochemistry: For investigating enzyme interactions and metabolic pathways.
Industrial Chemistry: As an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[(1-Methyl-4-phenylpiperidin-4-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by:
Binding to Receptors: Modulating receptor activity and signaling pathways.
Inhibiting Enzymes: Affecting enzyme activity and metabolic processes.
Altering Cellular Functions: Influencing cellular processes and functions through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenylpiperidine: A precursor in the synthesis of N-[(1-Methyl-4-phenylpiperidin-4-yl)methyl]prop-2-enamide.
4-Phenylpiperidine: A related compound with similar structural features.
N-Methyl-4-piperidone: Another piperidine derivative with different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-3-15(19)17-13-16(9-11-18(2)12-10-16)14-7-5-4-6-8-14/h3-8H,1,9-13H2,2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTDUFCATQLBER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(CNC(=O)C=C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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